

An In-depth Technical Guide to Dmt-2'-f-dc(ac) amidite

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Compound of Interest

Compound Name: Dmt-2'-f-dc(ac) amidite

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Introduction

Dmt-2'-f-dc(ac) amidite, chemically known as N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block in the chemical synthesis of modified oligonucleotides. Its unique structural features, particularly the 2'-fluoro (2'-F) modification on the deoxyribose sugar, impart valuable properties to the resulting oligonucleotides, making them highly suitable for a range of therapeutic and diagnostic applications. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.

The 2'-fluoro modification offers a strategic advantage by enhancing both the nuclease resistance and the thermal stability of oligonucleotides.^{[1][2][3]} This increased stability is crucial for in vivo applications, such as antisense therapies and RNA interference (RNAi), where degradation by cellular enzymes is a significant hurdle. Furthermore, oligonucleotides incorporating 2'-F residues have been shown to form stable A-form helices when hybridized to RNA targets, a desirable conformation for many biological applications.^[1] **Dmt-2'-f-dc(ac) amidite** is a key reagent in the synthesis of small interfering RNAs (siRNAs), aptamers, and cyclic dinucleotides that can act as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.^{[4][5]}

Physicochemical Properties

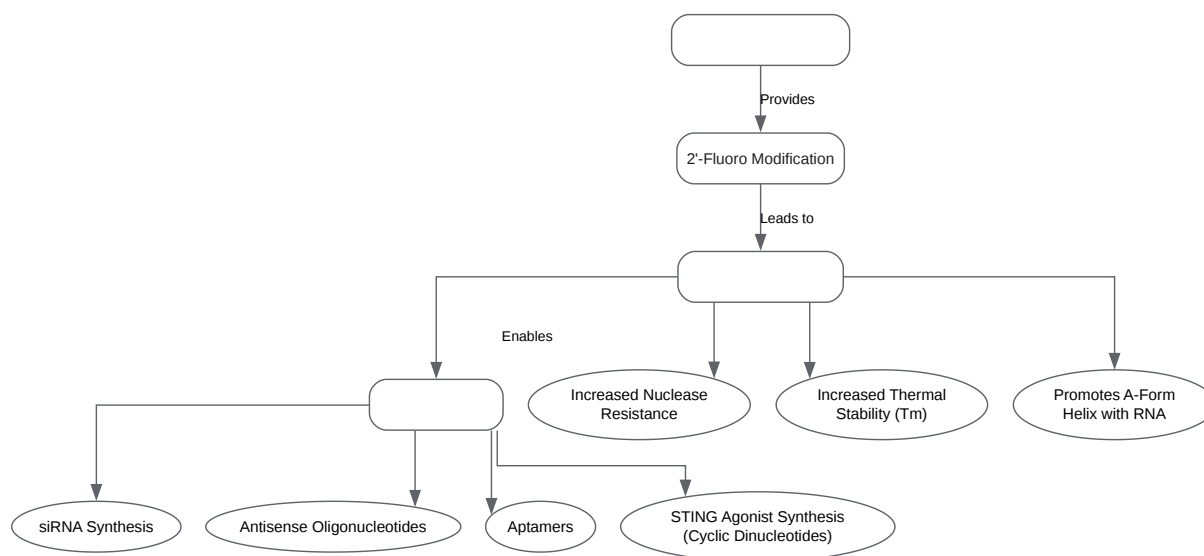
The chemical structure of **Dmt-2'-f-dc(ac) amidite** is meticulously designed for efficient solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group, essential for the stepwise addition of nucleotides. The acetyl (Ac) group protects the exocyclic amine of cytidine, preventing unwanted side reactions during synthesis. The 3'-phosphoramidite moiety, with its cyanoethyl protecting group, is the reactive component that enables the formation of the internucleotide phosphodiester linkage.

Property	Value	Reference
Chemical Name	N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite	N/A
Molecular Formula	C41H49FN5O8P	[6]
Molecular Weight	789.83 g/mol	[6]
CAS Number	159414-99-0	[6]
Appearance	White to off-white powder	N/A
Purity	≥99% (31P-NMR), ≥99.0% (RP-HPLC)	[6]
Solubility	Soluble in anhydrous acetonitrile	N/A
Storage	-20°C under inert atmosphere	N/A

Applications in Oligonucleotide Synthesis

The primary application of **Dmt-2'-f-dc(ac) amidite** is in the automated solid-phase synthesis of 2'-fluoro-modified oligonucleotides. The incorporation of this amidite confers enhanced stability and binding affinity to the resulting nucleic acid strands.

Key Features and Applications



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Key features and applications of **Dmt-2'-f-dc(ac) amidite**.

Stability of 2'-Fluoro-Modified Oligonucleotides

The 2'-fluoro modification significantly enhances the stability of oligonucleotides against nuclease degradation and increases the melting temperature (T_m) of duplexes.

Comparison	Observation	Reference
Nuclease Stability	2'-F-modified siRNA has a half-life >24 hours in serum, while unmodified siRNA is completely degraded within 4 hours.	[3]
Thermal Stability (Tm)	Each 2'-F substitution increases the Tm of an RNA:RNA duplex by approximately 1.8-2.0°C.	[7][8]
Chemical Stability	More stable to chemical hydrolysis at high pH compared to unmodified RNA.	[9]
Acid Stability	Dramatically increased stability in simulated gastric fluid (pH ~1.2) compared to DNA and RNA.	[2]

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

This protocol outlines the standard cycle for incorporating **Dmt-2'-f-dc(ac) amidite** into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

- **Dmt-2'-f-dc(ac) amidite**
- Anhydrous acetonitrile (synthesis grade)
- Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
- Capping solutions (Cap A and Cap B)

- Oxidizing solution (Iodine in THF/water/pyridine)
- Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
- Controlled pore glass (CPG) solid support

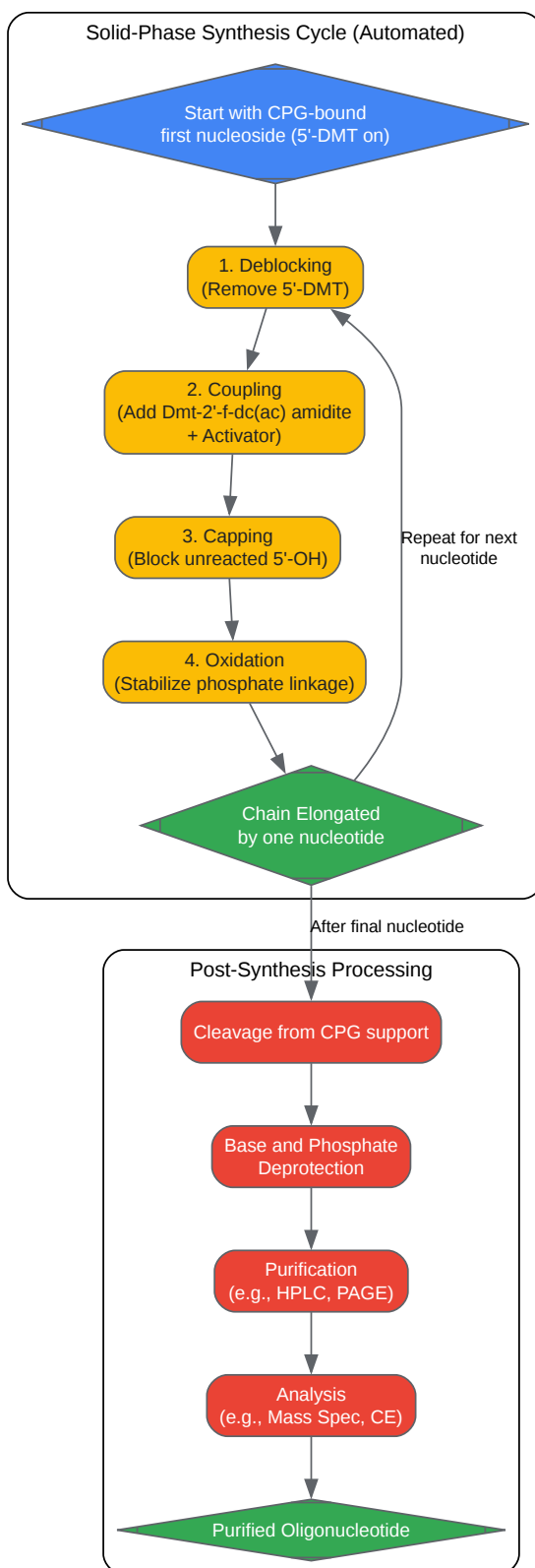
Protocol:

- Preparation: Dissolve **Dmt-2'-f-dc(ac) amidite** in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install on a designated port on the synthesizer.
- Synthesis Cycle:
 - Step 1: Deblocking (Detritylation): The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.
 - Step 2: Coupling: The **Dmt-2'-f-dc(ac) amidite** solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. An extended coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[\[6\]](#)[\[8\]](#)
 - Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
 - Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
- Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

Recommended Synthesis Cycle Parameters:

Step	Reagent	Time	Typical Efficiency
Deblocking	3% TCA in DCM	60-90 seconds	>99%
Coupling	0.1 M Amidite + 0.25 M ETT	3 minutes	>99% [10]
Capping	Acetic Anhydride/NMI	30-45 seconds	>99.5%
Oxidation	0.02 M I2 in THF/H2O/Pyridine	30-45 seconds	>99.5%

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis



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Workflow for solid-phase synthesis and processing of oligonucleotides.

Cleavage and Deprotection Protocol

Due to the N4-acetyl protecting group on cytidine, a two-step deprotection protocol is often employed. The "UltraFAST" deprotection method using a mixture of ammonium hydroxide and methylamine (AMA) is highly effective.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA)
- Ammonium hydroxide (conc.)

Protocol:

- Cleavage and Deprotection:
 - Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
 - Add AMA solution to the vial.
 - Incubate at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and acetyl protecting groups.
- Alternative Deprotection:
 - For oligonucleotides sensitive to methylamine, deprotection can be carried out with concentrated ammonium hydroxide at 55°C for 8-17 hours.[\[6\]](#)[\[8\]](#)
- Work-up:
 - After deprotection, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
 - Evaporate the solution to dryness.
 - Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

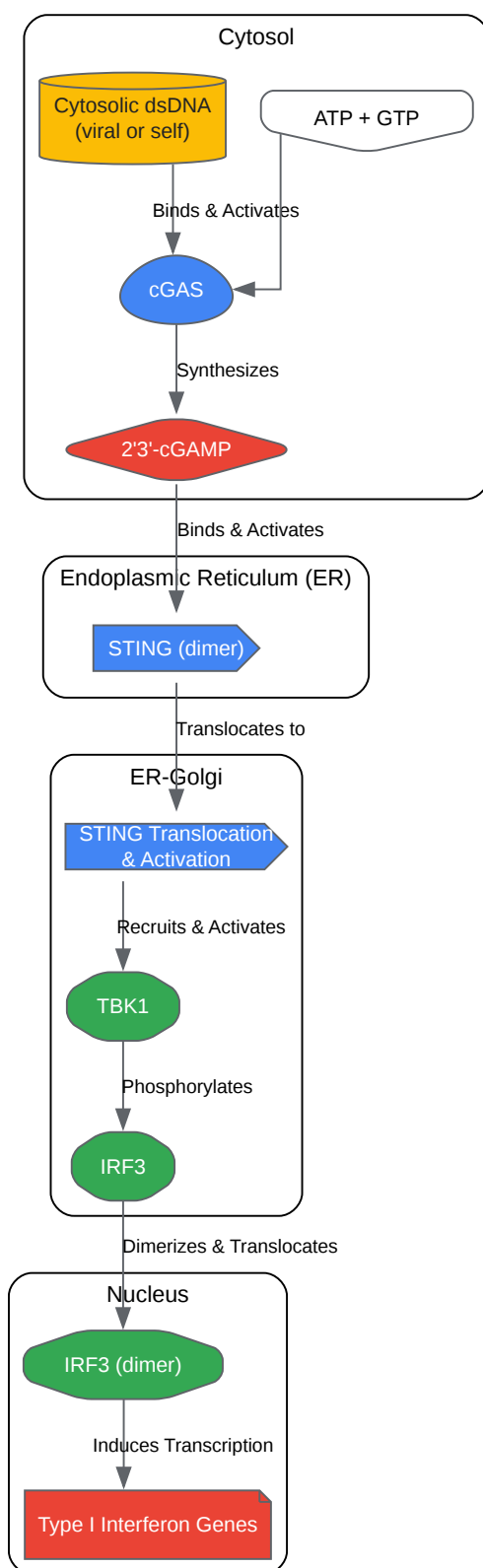
Recommended Deprotection Conditions:

Reagent	Temperature	Time	Notes
NH ₄ OH / 40% Methylamine (1:1)	65°C	10 minutes	"UltraFAST" method. Highly efficient for Ac- dC.[13]
Concentrated NH ₄ OH	55°C	8-17 hours	Standard deprotection. Longer incubation time required.[8]
t-Butylamine/water (1:3)	60°C	6 hours	Alternative mild deprotection.[12]

Application in STING Pathway Activation

Dmt-2'-f-dc(ac) amidite can be used to synthesize cyclic dinucleotides (CDNs), which are potent activators of the STING pathway. The cGAS-STING pathway is a crucial part of the innate immune system that detects cytosolic DNA, a hallmark of viral infection and cellular damage.[5] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-viral and anti-tumor immune response.

The cGAS-STING Signaling Pathway



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The cGAS-STING signaling pathway for innate immune activation.

Conclusion

Dmt-2'-f-dc(ac) amidite is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced stability and therapeutic potential. The 2'-fluoro modification provides a distinct advantage for applications requiring nuclease resistance and high binding affinity, particularly in the development of siRNA therapeutics and novel immune-modulatory agents like STING agonists. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in the field of nucleic acid chemistry and drug development, enabling the efficient and reliable synthesis of high-quality, modified oligonucleotides.

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